molecular formula C9H14Cl2F2N2O2 B2930225 3-Amino-2,2-difluoro-3-(6-methoxypyridin-3-yl)propan-1-ol dihydrochloride CAS No. 2155856-26-9

3-Amino-2,2-difluoro-3-(6-methoxypyridin-3-yl)propan-1-ol dihydrochloride

Cat. No. B2930225
CAS RN: 2155856-26-9
M. Wt: 291.12
InChI Key: IXENSHNRLXYTDG-UHFFFAOYSA-N
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Description

3-Amino-2,2-difluoro-3-(6-methoxypyridin-3-yl)propan-1-ol dihydrochloride is a chemical compound with the CAS Number: 2155856-26-9 . It has a molecular weight of 291.12 . The compound is a powder at room temperature .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H12F2N2O2.2ClH/c1-15-7-3-2-6 (4-13-7)8 (12)9 (10,11)5-14;;/h2-4,8,14H,5,12H2,1H3;2*1H . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a melting point of 144-145 degrees . It’s a powder at room temperature . More detailed physical and chemical properties might be available in a full Material Safety Data Sheet (MSDS) from the manufacturer.

Scientific Research Applications

Structural Modifications for Safety and Efficacy

Compounds containing structural elements similar to "3-Amino-2,2-difluoro-3-(6-methoxypyridin-3-yl)propan-1-ol dihydrochloride" have been explored for their potential in therapeutic applications, focusing on minimizing safety risks such as mutagenicity and drug-drug interactions. An example includes the modification of a 3-methoxy-2-aminopyridine compound, demonstrating how structural adjustments can mitigate safety liabilities while retaining pharmacological activity (Palmer et al., 2012).

Investigating Bone Turnover and Osteoporosis Treatment

Research on compounds structurally related to "3-Amino-2,2-difluoro-3-(6-methoxypyridin-3-yl)propan-1-ol dihydrochloride" includes exploring their roles in bone turnover and the potential for osteoporosis treatment. For example, a study on the alpha(v)beta(3) antagonist demonstrated efficacy in vivo models of bone turnover, highlighting the therapeutic potential of such compounds (Hutchinson et al., 2003).

Enhancing Pharmaceutical Compound Stability

Investigations into the stability of pharmaceutical compounds, including those with hydration states varying from anhydrous to multiple hydrate forms, have been conducted to understand how to prevent tablet cracking at higher humidities. This research is crucial for developing stable pharmaceutical formulations (Zhao et al., 2009).

Novel Synthesis Approaches

Studies have also focused on synthesizing novel compounds with similar structural characteristics, demonstrating innovative approaches to creating derivatives with potential scientific and therapeutic applications. For instance, research on the synthesis of fluoroalkylated dihydroazolo[1,5-a]pyrimidines shows the exploration of new chemical entities and their potential uses in various fields (Goryaeva et al., 2009).

Polymorphism and Physical Characterization

The study of polymorphism in pharmaceutical compounds, including those related to "3-Amino-2,2-difluoro-3-(6-methoxypyridin-3-yl)propan-1-ol dihydrochloride," contributes to understanding how different crystalline forms affect the physical and chemical properties of a drug. This knowledge is essential for optimizing drug formulations and ensuring consistent efficacy and stability (Vogt et al., 2013).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 . These codes correspond to specific hazards and precautions that should be taken when handling the compound. For a full understanding of the safety and hazards associated with this compound, refer to its MSDS .

properties

IUPAC Name

3-amino-2,2-difluoro-3-(6-methoxypyridin-3-yl)propan-1-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N2O2.2ClH/c1-15-7-3-2-6(4-13-7)8(12)9(10,11)5-14;;/h2-4,8,14H,5,12H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXENSHNRLXYTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(C(CO)(F)F)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2,2-difluoro-3-(6-methoxypyridin-3-yl)propan-1-ol dihydrochloride

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